molecular formula C5H5BrN2OS B13984536 1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone

1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone

Cat. No.: B13984536
M. Wt: 221.08 g/mol
InChI Key: OQQRZWAQMBNKQA-UHFFFAOYSA-N
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Description

1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone is a heterocyclic compound that contains both a thiazole ring and a bromoethanone moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an amino group and a bromine atom in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone can be synthesized through several methods. One common approach involves the reaction of 2-aminothiazole with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the bromoacetyl bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted thiazoles.

    Oxidation: Formation of nitro or nitroso thiazoles.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone has several scientific research applications:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, or anticancer activities.

    Organic Synthesis: Serves as a building block for the construction of more complex heterocyclic compounds.

    Biological Studies: Investigated for its potential interactions with biological targets such as enzymes or receptors.

    Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors involved in disease pathways. The presence of the thiazole ring and the bromoethanone moiety allows it to form covalent bonds with biological targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3-thiazole: A simpler thiazole derivative with similar biological activities.

    2-Bromoacetylthiazole:

    Thiazole-4-carboxylic acid: A thiazole derivative with different functional groups but similar reactivity.

Uniqueness

1-(2-Amino-thiazol-5-yl)-2-bromo-ethanone is unique due to the combination of the amino group and the bromoethanone moiety, which provides a versatile platform for further chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in both research and industrial applications.

Properties

Molecular Formula

C5H5BrN2OS

Molecular Weight

221.08 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-5-yl)-2-bromoethanone

InChI

InChI=1S/C5H5BrN2OS/c6-1-3(9)4-2-8-5(7)10-4/h2H,1H2,(H2,7,8)

InChI Key

OQQRZWAQMBNKQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)N)C(=O)CBr

Origin of Product

United States

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